1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-14(10-17-16(19)18-15-7-4-8-22-15)13-9-11-5-2-3-6-12(11)21-13/h2-9,14H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHGNZMEKLTSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with thiophene-2-isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s structure combines privileged substructures (benzofuran, thiophene) known for promiscuous receptor binding in medicinal chemistry . Below is a comparative analysis with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Application | Reference ID |
|---|---|---|---|---|---|
| 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea (Target) | C₁₆H₁₆N₂O₃S* | ~324.4 | Benzofuran, thiophene, methoxyethyl | Potential enzyme inhibition, antioxidant | [2, 7] |
| 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea | C₁₁H₁₃N₃OS | 235.3 | Benzothiazole, isopropyl | N/A (industrial chemical) | [5] |
| 1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea | C₁₇H₂₅FN₂O₃ | 324.4 | Fluorophenyl, hydroxymethylcyclohexyl | N/A (structural analog) | [6] |
| 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea | C₂₀H₁₈N₄O₂S₂ | 410.5 | Quinoxaline, dual thiophene, methoxyethyl | ACSS2 enzyme inhibition | [7] |
| 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea | C₁₄H₁₁N₅O₃ | 297.3 | Benzimidazole, nitrophenyl | N/A (industrial chemical) | [8] |
*Inferred formula based on structural analysis.
Key Observations:
- Substituent Impact: Benzofuran vs. Thiophene vs. Quinoxaline: Thiophene’s smaller size and sulfur atom enhance solubility and metal-binding capacity, whereas quinoxaline (in the ACSS2 inhibitor) enables planar stacking interactions critical for enzyme inhibition . Methoxyethyl vs.
Antioxidant Potential:
Benzofuran derivatives, such as those in , exhibit antioxidant activity via radical scavenging (DPPH assay) and electrochemical oxidation (cyclic voltammetry).
Enzyme Inhibition:
The ACSS2 inhibitor (1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea) shares a methoxyethyl-urea backbone with the target compound but incorporates a quinoxaline core for enhanced planar interaction with enzyme active sites. This highlights the importance of aromatic core flexibility in target specificity .
Physicochemical and Crystallographic Insights
- Crystallography : Tools like Mercury () enable structural comparisons of urea derivatives. For example, benzofuran-containing compounds often exhibit planar aromatic stacking, while thiophene derivatives show bent conformations due to sulfur’s van der Waals radius .
- Computational Modeling : Privileged substructures like benzofuran and thiophene are predicted to mimic protein β-turns, facilitating receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
